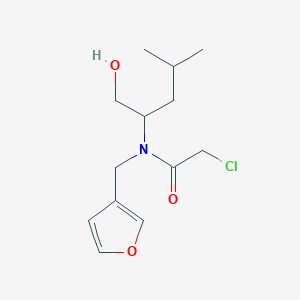
2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is known to possess several biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide is not well understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it may also inhibit the growth and proliferation of cancer cells by disrupting their cell cycle.
Biochemical and Physiological Effects:
2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide has been shown to possess several biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and proliferation. However, the limitations of this compound include its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the research on 2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide. These include:
1. Further studies on the mechanism of action of this compound.
2. Development of new derivatives of this compound with improved solubility and selectivity.
3. Investigation of the potential applications of this compound in other fields, such as agriculture and environmental science.
4. Clinical trials to evaluate the safety and efficacy of this compound as a potential anticancer agent.
5. Exploration of the potential synergistic effects of this compound with other anticancer agents.
In conclusion, 2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide is a promising compound with several potential applications in medicinal chemistry and drug discovery. Its potent anticancer activity and other biochemical and physiological effects make it a valuable tool for further research. However, more studies are needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide involves the reaction of furfurylamine with 2-chloro-N-(1-hydroxy-4-methylpentan-2-yl)acetamide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.
Applications De Recherche Scientifique
2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has also been shown to possess antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3/c1-10(2)5-12(8-16)15(13(17)6-14)7-11-3-4-18-9-11/h3-4,9-10,12,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXUOKSYOIQTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N(CC1=COC=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2581781.png)
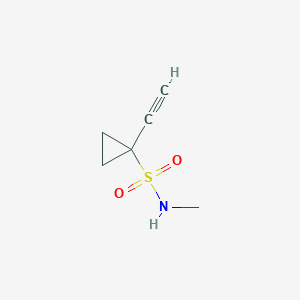
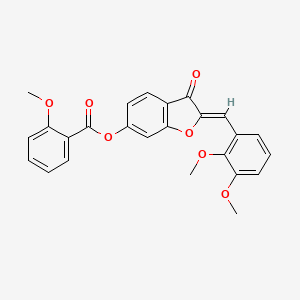

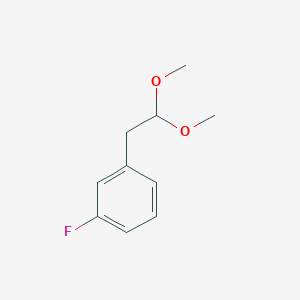
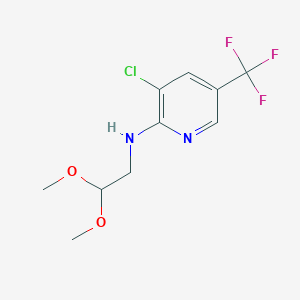
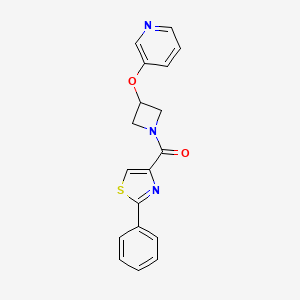
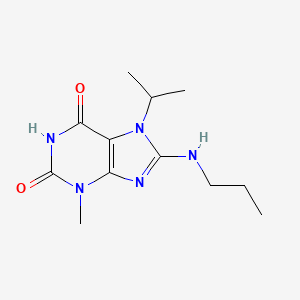
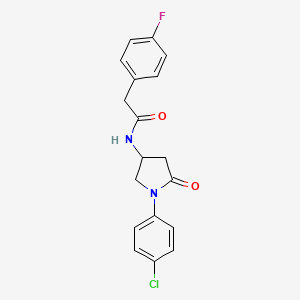
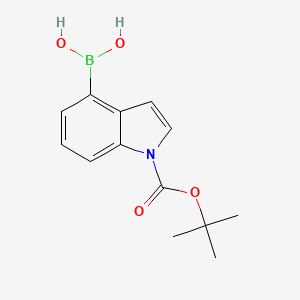
![2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2581798.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide](/img/structure/B2581800.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2581803.png)